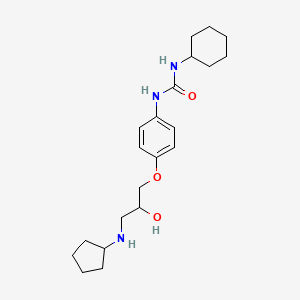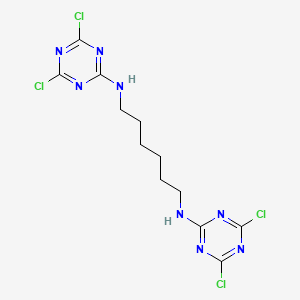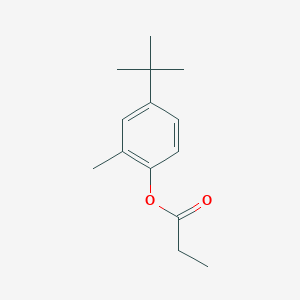![molecular formula C22H15BrO2 B14657884 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one CAS No. 52516-87-7](/img/structure/B14657884.png)
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives have been widely studied due to their interesting photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
The synthesis of 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one typically involves the bromination of anthracene derivatives followed by a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often include the use of a strong acid or base as a catalyst and an organic solvent such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a simpler anthracene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Used in the development of advanced materials such as OLEDs and organic semiconductors
Wirkmechanismus
The mechanism of action of 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. Its photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence microscopy and OLEDs. The bromine substituent can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which can significantly affect their reactivity and applications
Eigenschaften
CAS-Nummer |
52516-87-7 |
|---|---|
Molekularformel |
C22H15BrO2 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
10-[bromo-(4-methoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H15BrO2/c1-25-15-12-10-14(11-13-15)21(23)20-16-6-2-4-8-18(16)22(24)19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI-Schlüssel |
OVFHKUGCQQYRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



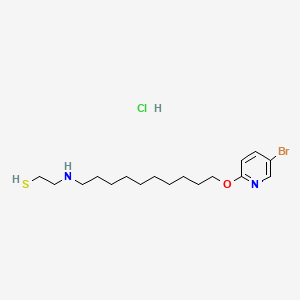

![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


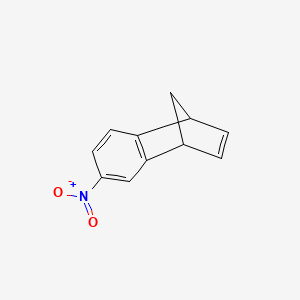
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

